N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine
Overview
Description
N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine is a compound that features a tetrahydroquinoline moiety, which is a saturated version of the quinoline structure, and a 2-methylcyclohexyl group. Tetrahydroquinolines are of significant interest due to their presence in various biologically active compounds and their potential pharmacological properties.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives has been reported in the literature. For instance, a one-pot synthesis of N2-substituted 2-amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitriles was achieved using a four-component reaction involving aromatic aldehyde, cyclohexanone, malononitrile, and amines in a basic ionic liquid . Additionally, the N-methylation of quinolines to produce N-methyl-tetrahydroquinolines (MTHQs) using CO2 and H2 catalyzed by Ru-triphos complexes has been described, which could be a potential route for the N-methyl group introduction in the tetrahydroquinoline part of the target molecule .
Molecular Structure Analysis
The molecular structure of compounds similar to the target molecule has been studied using various analytical techniques. For example, the structure of a related compound, N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide, was confirmed by elemental analysis, IR, 1H NMR, MS, and X-ray diffraction . These techniques could be applied to determine the molecular structure of N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine.
Chemical Reactions Analysis
The chemical reactivity of the tetrahydroquinoline moiety has been explored in various contexts. For instance, the aminocyclization of bishomoallylic secondary amines, which include the 2-allyl-N-benzylcyclohexylamine unit, has been promoted by NIS (N-iodosuccinimide) to form decahydroquinolines . This type of cyclization reaction could potentially be adapted for the synthesis of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic aromatic amines, including tetrahydroquinolines, have been analyzed using gas chromatography-mass spectrometry (GC-MS) . Derivatization methods, such as silylation, have been developed to facilitate the analysis of these compounds. The physical properties such as solubility, melting point, and stability can be inferred from related compounds and their behavior in various solvents and under different conditions.
Scientific Research Applications
Antioxidant Properties and Structural Factors The antioxidant activities of amines, including those with a 1,2,3,4-tetrahydroquinoline structure, have been studied for their potential applications. Specifically, the presence of OH and NH2 groups ortho to the heterocyclic NH group in 1,2,3,4-tetrahydroquinolines has been shown to increase their antioxidant induction period, indicating enhanced stability and potential utility in applications requiring antioxidant properties. For instance, 2-methyl-1,2,3,4-tetrahydroquinoxaline was found to exhibit significant antioxidant activity, surpassing traditional antioxidants like BHT and Nonflex AW (Nishiyama et al., 2003).
Chemical Synthesis and Catalytic Applications The compound's relevance in chemical synthesis is highlighted by studies on the N-methylation of quinolines, which are crucial in producing N-methyl-tetrahydroquinolines (MTHQs). These chemicals are valuable in various applications, and their synthesis has been successfully achieved using CO2 and H2 with high selectivity and yield, showcasing the compound's role in facilitating efficient chemical synthesis (He et al., 2017).
properties
IUPAC Name |
2-methyl-N-[(1-methyl-3,4-dihydro-2H-quinolin-6-yl)methyl]cyclohexan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-14-6-3-4-8-17(14)19-13-15-9-10-18-16(12-15)7-5-11-20(18)2/h9-10,12,14,17,19H,3-8,11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEZLJIYECUTNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC2=CC3=C(C=C2)N(CCC3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylcyclohexyl)-N-[(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.